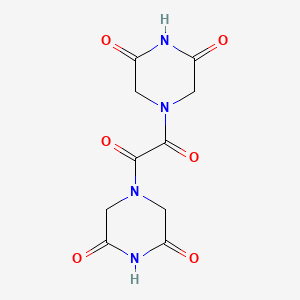
4,4'-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) is a chemical compound with the molecular formula C10H14N4O4
Preparation Methods
The synthesis of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) typically involves the reaction of piperazine derivatives with oxalyl chloride. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) can be compared with other similar compounds, such as:
4,4’-(ethane-1,2-diyl)bis(piperazine-2,6-dione): This compound has a similar structure but lacks the dioxoethane moiety.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has a different core structure but shares some functional groups.
The uniqueness of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) lies in its specific structural features and the resulting chemical and biological properties .
Properties
CAS No. |
62756-84-7 |
|---|---|
Molecular Formula |
C10H10N4O6 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)-2-oxoacetyl]piperazine-2,6-dione |
InChI |
InChI=1S/C10H10N4O6/c15-5-1-13(2-6(16)11-5)9(19)10(20)14-3-7(17)12-8(18)4-14/h1-4H2,(H,11,15,16)(H,12,17,18) |
InChI Key |
FQVZWNFEYAJWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)C(=O)N2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


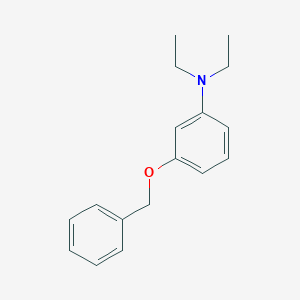
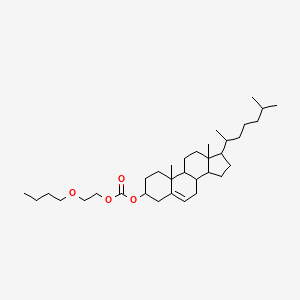
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
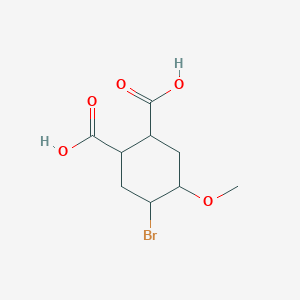
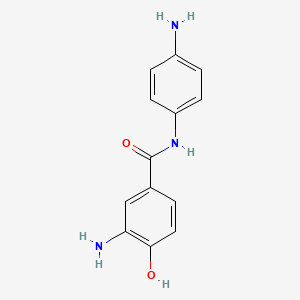

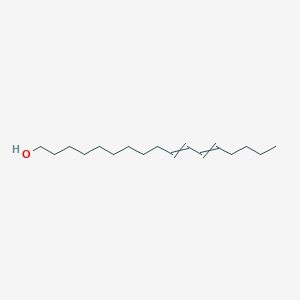
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)

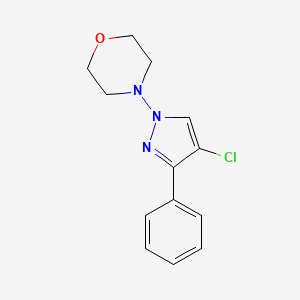
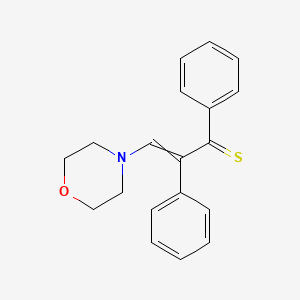
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)
